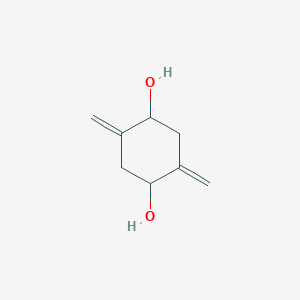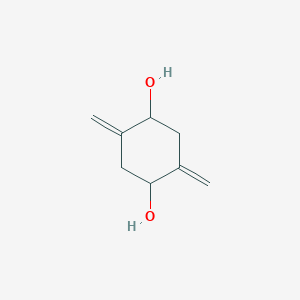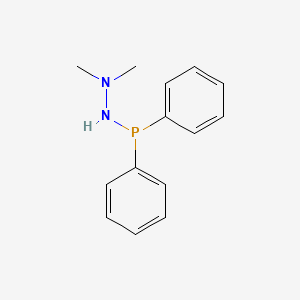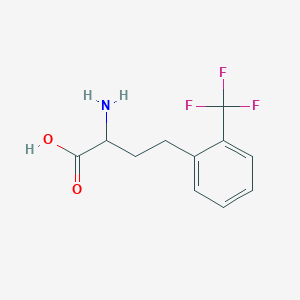
Methyl 6-(3-fluorophenyl)pyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-(3-fluorophenyl)pyridine-2-carboxylate is a chemical compound that belongs to the class of pyridine carboxylates It is characterized by the presence of a fluorophenyl group attached to the pyridine ring, which imparts unique chemical properties to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(3-fluorophenyl)pyridine-2-carboxylate can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs a palladium catalyst and boron reagents under mild and functional group-tolerant conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide or toluene.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of reagents, catalysts, and reaction conditions can be optimized to achieve high yields and purity. The scalability of the Suzuki-Miyaura coupling reaction makes it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(3-fluorophenyl)pyridine-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Methyl 6-(3-fluorophenyl)pyridine-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 6-(3-fluorophenyl)pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The fluorophenyl group can enhance the compound’s binding affinity to certain proteins or enzymes, leading to its biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Methyl 6-(3-fluorophenyl)pyridine-2-carboxylate can be compared with other similar compounds, such as:
- Methyl 6-(3-chloro-4-fluorophenyl)pyridine-2-carboxylate
- Methyl 6-(aminomethyl)-5-chloro-2-(3-fluorophenyl)pyridine-3-carboxylate
These compounds share structural similarities but may differ in their chemical properties and biological activities
Properties
CAS No. |
923943-87-7 |
|---|---|
Molecular Formula |
C13H10FNO2 |
Molecular Weight |
231.22 g/mol |
IUPAC Name |
methyl 6-(3-fluorophenyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C13H10FNO2/c1-17-13(16)12-7-3-6-11(15-12)9-4-2-5-10(14)8-9/h2-8H,1H3 |
InChI Key |
HTGLVUHAUKYSQK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC(=N1)C2=CC(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Butane-1,4-diol;2-[2,6-dibromo-4-[2-[3,5-dibromo-4-(2-hydroxyethoxy)phenyl]propan-2-yl]phenoxy]ethanol;dimethyl benzene-1,4-dicarboxylate](/img/structure/B14167441.png)

![4-Oxo-4-[2-[3-(4-propan-2-yloxyphenyl)propanoyl]hydrazinyl]butanoic acid](/img/structure/B14167448.png)

![2-methyl-N-(3-methylphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide](/img/structure/B14167454.png)


![N-(2-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B14167465.png)


![Acetamide, N,N'-[2-[[2-[bis[(4-methoxyphenyl)methyl]amino]-4,6-diethoxy-5-pyrimidinyl]thio]-4,6-pyrimidinediyl]bis-](/img/structure/B14167480.png)

![2-(4-Chlorophenyl)-2-[(2-iodophenoxy)methyl]-1,3-dioxolane](/img/structure/B14167519.png)
